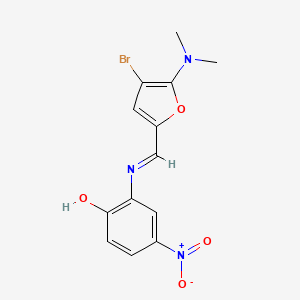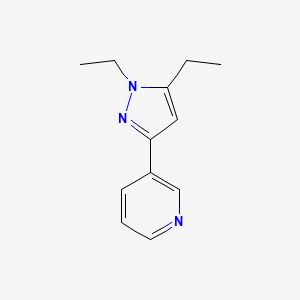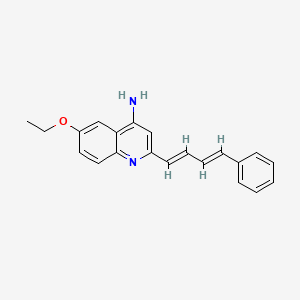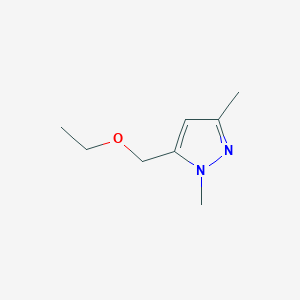
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol is a complex organic compound with a unique structure that combines a furan ring, a nitrophenol group, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Dimethylamino Group Addition: The dimethylamino group is introduced via nucleophilic substitution reactions.
Nitrophenol Formation: The nitrophenol group is typically formed through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cellular Signaling: Affecting cellular signaling pathways and influencing cell behavior.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Shares the nitrophenol and bromine functional groups but lacks the furan ring and dimethylamino group.
2-((4-Bromo-5-methylfuran-2-yl)methylene)amino)-4-nitrophenol: Similar structure but with a methyl group instead of a dimethylamino group.
Uniqueness
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12BrN3O4 |
|---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
2-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C13H12BrN3O4/c1-16(2)13-10(14)6-9(21-13)7-15-11-5-8(17(19)20)3-4-12(11)18/h3-7,18H,1-2H3 |
InChI Key |
QQTJBNCYTQZUIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)


![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)



